molecular formula C15H16N6OS B2570997 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-21-8

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2570997
CAS No.: 2034505-21-8
M. Wt: 328.39
InChI Key: UKAYUPLZEBYWHY-UHFFFAOYSA-N
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Description

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the pyrazinyl group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the thiophene ring: The thiophene ring can be synthesized through cyclization of suitable precursors.

    Urea formation: The final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-ylmethyl)urea

Uniqueness

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications where specific interactions or reactivity are desired.

Properties

IUPAC Name

1-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-15(19-10-12-2-1-9-23-12)18-6-8-21-7-3-13(20-21)14-11-16-4-5-17-14/h1-5,7,9,11H,6,8,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAYUPLZEBYWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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